molecular formula C7H6N2S B1611086 Thieno[2,3-B]pyridin-6-amine CAS No. 41449-28-9

Thieno[2,3-B]pyridin-6-amine

Cat. No.: B1611086
CAS No.: 41449-28-9
M. Wt: 150.2 g/mol
InChI Key: FWAHAYWQMSIBEC-UHFFFAOYSA-N
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Description

Thieno[2,3-B]pyridin-6-amine is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[2,3-B]pyridin-6-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents under specific conditions. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thieno[2,3-B]pyridin-2-ones, which can be further converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-B]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Thieno[2,3-B]pyridin-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of thieno[2,3-B]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit Pim-1 kinase, a protein involved in cell proliferation and survival. By inhibiting this kinase, this compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-B]pyridin-6-amine stands out due to its specific structural features and its ability to inhibit Pim-1 kinase, making it a promising candidate for anticancer drug development. Its diverse range of biological activities also adds to its uniqueness compared to other similar compounds .

Properties

IUPAC Name

thieno[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAHAYWQMSIBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502262
Record name Thieno[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41449-28-9
Record name Thieno[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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